![molecular formula C9H6N4O2 B13977800 [1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the fusion of a triazole ring with a quinazoline moiety, resulting in a unique structure that exhibits various pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This reaction proceeds through the formation of intermediate [1,2,4]triazolo[4,3-c]quinazolines, which then undergo Dimroth rearrangement to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the triazoloquinazoline framework.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of [1,2,4]triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with adenosine and benzodiazepine receptors . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds are structurally similar but differ in the position of the triazole ring fusion.
Quinazoline Derivatives: Compounds with a quinazoline core but lacking the triazole ring.
Triazole Derivatives: Compounds with a triazole ring but lacking the quinazoline moiety.
Uniqueness
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione is unique due to the specific fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical reactivity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
特性
分子式 |
C9H6N4O2 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC名 |
3,6-dihydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione |
InChI |
InChI=1S/C9H6N4O2/c14-8-11-7-5-3-1-2-4-6(5)10-9(15)13(7)12-8/h1-4H,(H,10,15)(H,12,14) |
InChIキー |
CMGIOESYFKFWDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC(=O)NN3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


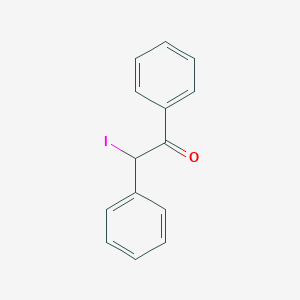
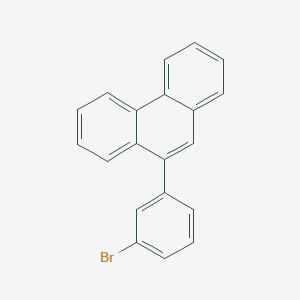
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
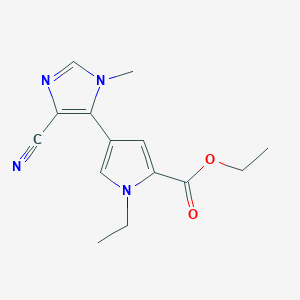
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)

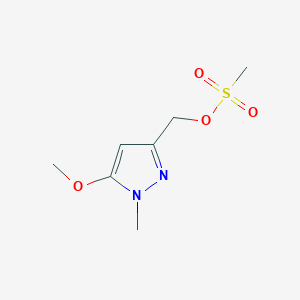



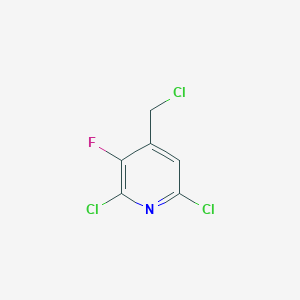
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)
